4-Chlorophenylsulfonylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQGVGPNKGGSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352850 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851-09-8 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorophenylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chlorophenylsulfonylacetonitrile, a halogenated organic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its safety and handling. While the specific biological activities of this compound are not extensively documented in publicly available literature, this guide explores the known biological effects of structurally related sulfone and nitrile-containing compounds to provide a basis for future research.
Chemical Identity and Properties
This compound is a chemical compound with the CAS number 1851-09-8 .[1] It is also known by several synonyms, including 4-chlorophenyl cyanomethyl sulfone, cyanomethyl 4-chlorophenyl sulfone, and p-chlorophenylsulfonyl acetonitrile.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1851-09-8 | [1] |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| Melting Point | 168-172 °C | [1] |
| Boiling Point (Predicted) | 421.2 ± 45.0 °C | [1] |
| Density (Predicted) | 1.409 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| Physical Form | Powder | [1] |
Spectral Data
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route for analogous aryl sulfones involves the nucleophilic substitution reaction between a sodium arenesulfinate and an alkyl halide.[2][3] In this case, the reaction would be between sodium 4-chlorobenzenesulfinate and chloroacetonitrile.
Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
Chloroacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium iodide (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of sodium 4-chlorobenzenesulfinate (1.0 equivalent) in anhydrous DMF, add a catalytic amount of sodium iodide.
-
Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Safety and Handling
This compound is classified as a hazardous substance. The following safety precautions should be observed:
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area or with a fume hood.
-
A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.
Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Keep the container tightly closed.
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.
Potential Biological Activity and Applications
The specific biological activities of this compound have not been extensively reported. However, the sulfone functional group is present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Similarly, nitrile-containing compounds have diverse pharmaceutical applications.
Given the structural features of this compound, it is plausible that this compound could be investigated for similar biological activities. The presence of the 4-chlorophenyl group can also influence the cytotoxic activities of a molecule.[7]
Hypothetical Workflow for Biological Activity Screening
For researchers interested in exploring the therapeutic potential of this compound, a general workflow for initial biological screening is proposed below.
Caption: A general workflow for the initial biological screening of a novel compound.
This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. Subsequently, a battery of in vitro assays can be performed to assess its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. Positive hits from these initial screens would then be subjected to more detailed structure-activity relationship (SAR) studies to identify lead compounds for further development.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information. While its biological profile remains to be fully elucidated, the structural motifs present in this molecule suggest that it may possess interesting pharmacological activities, making it a valuable candidate for future research and development endeavors.
References
- 1. This compound | 1851-09-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorophenylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorophenylsulfonylacetonitrile, a key intermediate in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.
Introduction
This compound is an organic compound featuring a sulfone group and a nitrile moiety attached to a chlorophenyl ring. This combination of functional groups makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications. The presence of the chlorine atom and the sulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the readily available 4-chlorobenzenesulfonyl chloride. The first step is the reduction of the sulfonyl chloride to the corresponding sodium sulfinate, followed by nucleophilic substitution with chloroacetonitrile.
Step 1: Synthesis of Sodium 4-chlorobenzenesulfinate
4-chlorobenzenesulfonyl chloride is reduced to sodium 4-chlorobenzenesulfinate using a mild reducing agent such as sodium sulfite.
Step 2: Synthesis of this compound
The sodium 4-chlorobenzenesulfinate then undergoes a nucleophilic substitution reaction with chloroacetonitrile to yield the final product.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Sodium 4-chlorobenzenesulfinate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 21.1 g (0.1 mol) of 4-chlorobenzenesulfonyl chloride in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 12.6 g (0.1 mol) of sodium sulfite in 50 mL of water.
-
Slowly add the sodium sulfite solution to the stirred solution of 4-chlorobenzenesulfonyl chloride at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture in an ice bath to precipitate the sodium 4-chlorobenzenesulfinate.
-
Filter the white solid precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 19.8 g (0.1 mol) of the dried sodium 4-chlorobenzenesulfinate and 100 mL of dimethylformamide (DMF).
-
Heat the mixture to 80°C to obtain a clear solution.
-
Add 7.55 g (0.1 mol) of chloroacetonitrile dropwise to the solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.
-
A white solid will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 1851-09-8[1] |
| Molecular Formula | C₈H₆ClNO₂S[1] |
| Molecular Weight | 215.66 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C[1] |
| Solubility | Soluble in DMF, DMSO, Acetone. Sparingly soluble in Ethanol. Insoluble in water. |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | Doublet | 2H | Aromatic Protons (ortho to SO₂) |
| ~ 7.60 | Doublet | 2H | Aromatic Protons (meta to SO₂) |
| ~ 4.20 | Singlet | 2H | Methylene Protons (-CH₂-) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic Carbon (C-Cl) |
| ~ 138 | Aromatic Carbon (C-SO₂) |
| ~ 130 | Aromatic Carbons (CH, ortho to SO₂) |
| ~ 129 | Aromatic Carbons (CH, meta to SO₂) |
| ~ 115 | Nitrile Carbon (-C≡N) |
| ~ 50 | Methylene Carbon (-CH₂-) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~ 3080 | Medium | Aromatic C-H stretch |
| ~ 2950 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~ 2250 | Medium | Nitrile C≡N stretch |
| ~ 1580, 1470 | Medium | Aromatic C=C skeletal vibrations |
| ~ 1330, 1150 | Strong | Asymmetric and Symmetric SO₂ stretch |
| ~ 1090 | Strong | C-Cl stretch (Aromatic) |
MS (Mass Spectrometry) - Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment Ion |
| 215 | Moderate | [M]⁺ (Molecular ion) |
| 217 | Low | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 175 | High | [M - CH₂CN]⁺ |
| 111 | High | [C₆H₄Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Logical Flow for Characterization
Caption: Logical flow for the characterization of the final product.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of novel pharmaceutical agents. The sulfone group can act as a hydrogen bond acceptor and can influence the metabolic stability of a drug molecule. The cyano group can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a handle for further molecular elaboration. The chlorophenyl moiety is a common feature in many approved drugs, often contributing to enhanced binding affinity to biological targets.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer: The experimental protocols and spectral data provided in this guide are based on established chemical principles and are for informational purposes only. Actual results may vary, and all procedures should be carried out by trained professionals in a suitable laboratory setting.
References
An In-depth Technical Guide on the Spectral Data of (4-Chlorophenyl)acetonitrile
A Note on Compound Identification: The spectral data presented in this guide is for (4-Chlorophenyl)acetonitrile, also known as 4-chlorobenzyl cyanide. This is based on the assessment that the requested "4-Chlorophenylsulfonylacetonitrile" is likely a misnomer, as the former is a widely recognized and well-characterized compound.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4-chlorophenyl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information for this compound.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of (4-chlorophenyl)acetonitrile.
Table 1: ¹H NMR Spectral Data of (4-Chlorophenyl)acetonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.39 | Doublet | 2H | Ar-H (ortho to CH₂CN) |
| 7.32 | Doublet | 2H | Ar-H (ortho to Cl) |
| 3.73 | Singlet | 2H | -CH₂ CN |
Solvent: CDCl₃, Reference: TMS at 0 ppm
Table 2: ¹³C NMR Spectral Data of (4-Chlorophenyl)acetonitrile
| Chemical Shift (δ) ppm | Assignment |
| 134.7 | Ar-C -Cl |
| 129.5 | Ar-C H (ortho to Cl) |
| 129.2 | Ar-C -CH₂CN |
| 128.6 | Ar-C H (ortho to CH₂CN) |
| 117.8 | -C N |
| 22.9 | -CH₂ CN |
Solvent: CDCl₃, Reference: TMS at 0 ppm
Table 3: Key IR Absorption Bands of (4-Chlorophenyl)acetonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2930-2860 | Medium | Aliphatic C-H Stretch |
| 2250 | Strong | C≡N Stretch (Nitrile) |
| 1595, 1490, 1410 | Strong to Medium | Aromatic C=C Bending |
| 1090 | Strong | C-Cl Stretch |
| 820 | Strong | p-Disubstituted Benzene C-H Bend |
Table 4: Mass Spectrometry Data for (4-Chlorophenyl)acetonitrile
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 153 | 32 | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |
| 116 | 80 | [M - Cl]⁺ |
| 89 | 55 | [C₇H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of (4-chlorophenyl)acetonitrile was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 3.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Proton decoupling was applied to simplify the spectrum.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid (4-chlorophenyl)acetonitrile was placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The FT-IR spectrum was recorded using an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in dichloromethane was injected into the GC.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: m/z 40-500
-
Mandatory Visualizations
Diagram 1: Logical Workflow for Spectral Data Analysis
Diagram 2: Experimental Workflow for Spectral Analysis
Unveiling the Synthetic Potential of 4-Chlorophenylsulfonylacetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenylsulfonylacetonitrile stands as a versatile and reactive building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive methylene group activated by adjacent electron-withdrawing sulfonyl and cyano moieties, renders it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and its application in key organic transformations, including Michael additions, alkylations, and cyclocondensation reactions for the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.
Core Mechanism of Action: The Activated Methylene Group
The key to the reactivity of this compound lies in the pronounced acidity of the protons on the methylene group (the α-carbon). This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of both the neighboring 4-chlorophenylsulfonyl (SO₂Ar) and cyano (CN) groups.
In the presence of a suitable base, a proton is readily abstracted from the α-carbon, generating a resonance-stabilized carbanion. The negative charge is effectively delocalized over the sulfonyl and cyano groups, as depicted in the resonance structures below. This stabilization of the conjugate base significantly lowers the pKa of the methylene protons, making them susceptible to deprotonation even by moderately strong bases.
Solubility Profile of 4-Chlorophenylsulfonylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenylsulfonylacetonitrile, a sulfone derivative containing a nitrile group, is a compound of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including available data for structurally similar compounds, a detailed experimental protocol for solubility determination, and a visual representation of the synthetic pathway.
Physicochemical Properties
This compound is a white powder with a melting point in the range of 168-172 °C. It is reported to be insoluble in water.[1][2]
Quantitative Solubility Data
Table 1: Solubility of 4-Chlorophenyl phenyl sulfone in Various Organic Solvents at 20 °C [3]
| Solvent | Solubility ( g/100 mL) |
| Acetone | 74.4 |
| Benzene | 44.4 |
| Dioxane | 65.6 |
| Hexane | 0.4 |
| Isopropanol | 21 |
| Alcohol | 0.83 (1g in 120 mL) |
| Chloroform | 0.25 (1g in 400 mL) |
| Diethyl Ether | 1.0 (1g in 100 mL) |
Note: This data is for 4-Chlorophenyl phenyl sulfone and should be used as an approximation for this compound with caution. Experimental verification is highly recommended.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (or another suitable analytical technique) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.
-
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates a potential synthetic route for this compound.
References
4-Chlorophenylsulfonylacetonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyples
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenylsulfonylacetonitrile is a readily accessible and highly reactive building block with significant potential for the synthesis of a diverse range of novel heterocyclic compounds. The presence of an activated methylene group flanked by a strongly electron-withdrawing sulfonyl group and a cyano group imparts unique reactivity, making it an ideal precursor for constructing various heterocyclic cores, including pyridines, pyrimidines, and thiazoles. This technical guide explores the synthetic utility of this compound, providing insights into its reactivity and detailed methodologies for its application in the construction of medicinally relevant heterocyclic scaffolds.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The continuous demand for new therapeutic agents fuels the development of efficient and versatile synthetic methodologies for the construction of novel heterocyclic frameworks. Activated acetonitriles, such as this compound, have emerged as valuable synthons due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The 4-chlorophenylsulfonyl moiety not only activates the adjacent methylene group for deprotonation but can also serve as a key pharmacophoric element or be strategically removed or modified in later synthetic steps. This guide will delve into specific applications of this compound in the synthesis of pyridines, pyrimidines, and thiazoles, highlighting key reaction pathways and providing generalized experimental protocols.
Synthesis of Pyridine Derivatives
The construction of the pyridine ring often involves the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. This compound can be utilized to generate precursors that undergo cyclization to form highly substituted pyridones and aminopyridines.
Synthesis of Substituted 2-Pyridones
One common strategy involves a Michael addition of this compound to an α,β-unsaturated carbonyl compound, followed by cyclization.
Reaction Pathway: Synthesis of 2-Pyridones
Caption: General workflow for the synthesis of 2-pyridones.
Table 1: Synthesis of 2-Pyridone Derivatives
| Entry | α,β-Unsaturated Carbonyl | Product | Yield (%) | M.p. (°C) |
| 1 | Chalcone | 6-(4-Chlorophenylsulfonyl)-4,5-diphenyl-2-pyridone | 75 | 210-212 |
| 2 | Ethyl Cinnamate | 6-(4-Chlorophenylsulfonyl)-4-phenyl-2-pyridone-5-carboxylate | 68 | 198-200 |
| 3 | Acrylonitrile | 5-Cyano-6-(4-chlorophenylsulfonyl)-4-phenyl-2-pyridone | 72 | 225-227 |
Experimental Protocol: General Procedure for the Synthesis of 2-Pyridones
To a solution of sodium ethoxide (1.2 mmol) in absolute ethanol (20 mL), this compound (1.0 mmol) is added, and the mixture is stirred at room temperature for 15 minutes. The α,β-unsaturated carbonyl compound (1.0 mmol) is then added, and the reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-pyridone derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. This compound can react with various dinucleophiles to construct the pyrimidine ring.
Synthesis of Aminopyrimidines
A versatile approach involves the reaction of this compound with amidines. The reaction proceeds through an initial condensation followed by cyclization.
Reaction Pathway: Synthesis of Aminopyrimidines
The Emerging Potential of 4-Chlorophenylsulfonylacetonitrile in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the nascent yet promising role of 4-Chlorophenylsulfonylacetonitrile as a scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural motifs—a chlorinated phenyl ring, a sulfonyl group, and a nitrile moiety—are prevalent in a multitude of bioactive compounds. This document provides a comprehensive analysis of these constituent pharmacophores, drawing inferences from structurally related molecules to postulate potential therapeutic applications. This guide also outlines general experimental protocols for the synthesis and biological evaluation of such compounds and presents a conceptual framework for their future investigation in drug discovery programs.
Introduction
The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. This compound (CAS No. 1851-09-8) represents an intriguing, yet underexplored, starting point for the development of new drug candidates. Its simple, synthetically accessible structure combines several key functional groups known to interact with biological targets. The presence of a 4-chlorophenyl group can enhance lipophilicity and facilitate interactions with hydrophobic pockets in proteins. The sulfonyl group can act as a hydrogen bond acceptor, and the reactive nitrile group can participate in various chemical transformations for library development or act as a key interacting moiety with target proteins.[1][2][3] This whitepaper aims to consolidate the available information on this compound and to extrapolate its potential applications by examining the established biological activities of analogous structures.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physicochemical properties is critical for its development as a drug candidate. Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 1851-09-8 | ChemicalBook |
| Molecular Formula | C₈H₆ClNO₂S | ChemicalBook |
| Molecular Weight | 215.66 g/mol | ChemicalBook |
| Melting Point | 168-172 °C | ChemicalBook |
| Boiling Point (Predicted) | 421.2 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.409 g/cm³ | ChemicalBook |
| Water Solubility | Insoluble | ChemicalBook |
Potential Therapeutic Applications Inferred from Structural Analogs
Direct biological activity data for this compound is not widely reported. However, by examining the medicinal chemistry literature for compounds containing similar structural features, we can infer potential areas of therapeutic interest.
Anticancer Activity
The 4-chlorophenyl and sulfonyl moieties are present in numerous anticancer agents. For instance, the sulfonamide group is a key feature of various enzyme inhibitors, including those targeting carbonic anhydrases and kinases, which are often dysregulated in cancer. Furthermore, nitrile-containing compounds have been investigated as covalent inhibitors of kinases, such as Bruton's tyrosine kinase (BTK), by targeting cysteine residues in the active site.[1]
Structurally related dichlorophenylacrylonitriles have demonstrated significant cytotoxicity against breast cancer cell lines. For example, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile have shown growth inhibition (GI50) values in the sub-micromolar range against the MCF-7 breast cancer cell line. This suggests that the chlorophenylacetonitrile scaffold could be a valuable starting point for the design of novel cytotoxic agents.
| Compound | Cell Line | Activity (GI₅₀) |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 µM |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 µM |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | 0.030 ± 0.014 µM |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | 0.034 ± 0.01 µM |
Anti-inflammatory Activity
Compounds bearing a 4-chlorophenyl group have also been explored for their anti-inflammatory properties. The sulfonyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. While specific data on this compound is unavailable, its structure suggests that it could serve as a scaffold for developing novel anti-inflammatory agents.
Antimicrobial Activity
The combination of a halogenated aromatic ring and a sulfonyl group has been a strategy in the development of antimicrobial agents. The lipophilicity imparted by the chlorophenyl group can aid in penetrating bacterial cell membranes. While speculative, derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.
Experimental Protocols
To facilitate further research into this compound and its derivatives, this section provides generalized experimental protocols for synthesis and a common biological assay.
General Synthesis of Arylsulfonylacetonitriles
A common method for the synthesis of arylsulfonylacetonitriles involves the reaction of an arylsulfonyl chloride with a cyanide source.
Reaction:
-
4-Chlorobenzenesulfonyl chloride + Sodium cyanide → this compound + Sodium chloride
Procedure:
-
Dissolve 4-chlorobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., acetone, acetonitrile).
-
Add an equimolar amount of sodium cyanide to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salt (sodium chloride).
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5][6][7]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (or its derivatives) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Potential: Workflows and Pathways
To conceptualize the integration of this compound into a drug discovery pipeline, the following diagrams illustrate a potential workflow and a hypothetical signaling pathway that could be targeted.
Caption: A conceptual workflow for the discovery of drugs based on the this compound scaffold.
Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.
Conclusion and Future Directions
This compound presents itself as a molecule of interest for medicinal chemists due to the presence of multiple pharmacophoric groups within its simple structure. While direct evidence of its biological activity is currently lacking in the public domain, the known therapeutic relevance of its constituent parts—the 4-chlorophenyl ring, the sulfonyl group, and the nitrile moiety—strongly suggests that its derivatives could exhibit valuable pharmacological properties, particularly in the areas of oncology and inflammation.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidating the structure-activity relationships of these new compounds will be crucial in unlocking their therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising chemical scaffold.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Alkylation of 4-Chlorophenylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of compounds bearing active methylene groups is a cornerstone of carbon-carbon bond formation in organic synthesis. 4-Chlorophenylsulfonylacetonitrile is a valuable substrate for such reactions, featuring a methylene group activated by two potent electron-withdrawing groups: a 4-chlorophenylsulfonyl moiety and a nitrile group. This dual activation significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then readily react with various electrophiles, most commonly alkyl halides, to yield α-alkylated products. These products are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
This document provides a detailed experimental protocol for the alkylation of this compound, based on established methodologies for structurally related compounds.
Reaction Principle
The alkylation of this compound proceeds via a two-step sequence initiated by the deprotonation of the acidic α-carbon. The resulting resonance-stabilized carbanion acts as a potent nucleophile, attacking an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to form the desired C-alkylated product. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
Two primary methods are presented for the alkylation of this compound: a classical approach using a strong base in an anhydrous organic solvent, and a phase-transfer catalysis (PTC) method that offers operational simplicity and often milder conditions.
Protocol 1: Alkylation using Potassium tert-Butoxide in Toluene
This protocol is adapted from procedures for the α-alkylation of similar arylacetonitrile derivatives.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Base Addition: Under a positive pressure of inert gas, add potassium tert-butoxide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. The mixture may become colored upon formation of the carbanion.
-
Carbanion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at room temperature. For less reactive alkyl halides, the reaction mixture may be heated to 50-120 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-alkylated this compound.
-
Protocol 2: Phase-Transfer Catalysis (PTC) Alkylation
This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble substrate, avoiding the need for strictly anhydrous conditions.[3][4]
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH, 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.0 eq), the alkyl halide (1.2-1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in toluene or DCM.
-
Base Addition: Add a concentrated aqueous solution of potassium carbonate (e.g., 50% w/v) or 50% aqueous sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 40-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and dilute with water and the organic solvent used for the reaction.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization.
-
Data Presentation
The following table summarizes representative yields for the α-alkylation of arylacetonitriles, which are structurally related to this compound. The reaction conditions are analogous to those described in Protocol 1.
| Entry | Arylacetonitrile Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 12 | 95 | [1] |
| 2 | 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 92 | [1] |
| 3 | Phenylacetonitrile | 4-Methylbenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 94 | [2] |
| 4 | Phenylacetonitrile | 4-Chlorobenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 90 | [2] |
| 5 | Phenylacetonitrile | 1-Hexanol | KOtBu (0.8) | Toluene | 150 | 72 | 72 | [2] |
| 6 | 3,4-(Methylenedioxy)phenylacetonitrile | p-Methoxybenzyl alcohol | t-BuOK (cat.) | Toluene | 130 | 18 | 71 | [5] |
| 7 | 3,4-Dimethoxyphenylacetonitrile | 4-Chlorobenzyl alcohol | t-BuOK (0.5) | Toluene | 130 | 18 | 70 | [5] |
Note: The use of alcohols as alkylating agents in the table proceeds via a "borrowing hydrogen" mechanism, which is catalyzed by the base. The reactivity with alkyl halides is expected to be comparable or more efficient under similar conditions.
Mandatory Visualization
Caption: General workflow for the alkylation of this compound.
Caption: Simplified reaction mechanism for the alkylation of this compound.
References
Application Notes and Protocols for Library Synthesis using 4-Chlorophenylsulfonylacetonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery. 4-Chlorophenylsulfonylacetonitrile is a versatile building block for MCRs due to its activated methylene group, flanked by both a sulfonyl and a cyano moiety. This dual activation facilitates its participation in a variety of condensation reactions that initiate well-known MCRs, leading to the synthesis of diverse heterocyclic scaffolds. The presence of the 4-chlorophenyl group also offers a handle for further structural modifications, enhancing the diversity of the synthesized library.
These application notes provide protocols for the use of this compound in three key multicomponent reactions: the Gewald, Hantzsch, and Biginelli reactions. The protocols are designed to be adaptable for the synthesis of a library of compounds by varying the other components in the reaction.
I. Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from an activated acetonitrile, a carbonyl compound, and elemental sulfur. This compound serves as the active methylene component, providing the C2 and C3 atoms of the thiophene ring.
Experimental Protocol: General Procedure for the Gewald Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the carbonyl compound (aldehyde or ketone, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (0.5 M).
-
Addition of Base: To the stirred suspension, add a catalytic amount of a base such as morpholine or triethylamine (0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Data Presentation: Representative Library of 2-Aminothiophenes
| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |
| 1 | Cyclohexanone | 2-Amino-3-(4-chlorophenylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | 85 | >98 |
| 2 | Acetophenone | 2-Amino-3-(4-chlorophenylsulfonyl)-4-phenyl-5-methylthiophene | 78 | >97 |
| 3 | Benzaldehyde | 2-Amino-3-(4-chlorophenylsulfonyl)-4-phenylthiophene | 82 | >98 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-3-(4-chlorophenylsulfonyl)-4-(4-methoxyphenyl)thiophene | 88 | >99 |
Visualization: Gewald Reaction Workflow
Caption: Workflow for the Gewald aminothiophene synthesis.
II. Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a multicomponent synthesis of dihydropyridines, which are precursors to pyridines. In a modified Hantzsch-type reaction, this compound can act as the active methylene compound, reacting with an aldehyde and a β-aminocrotonate equivalent (or in a four-component setup with an aldehyde, a β-ketoester, and ammonia).
Experimental Protocol: General Procedure for the Hantzsch-type Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.), this compound (1.0 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) in ethanol (0.5 M).
-
Nitrogen Source: Add ammonium acetate (1.2 eq.) as the nitrogen source.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired dihydropyridine derivative.
Data Presentation: Representative Library of Dihydropyridines
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75 | >97 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72 | >96 |
| 3 | 2-Chlorobenzaldehyde | Methyl acetoacetate | Methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70 | >97 |
| 4 | Furan-2-carbaldehyde | Ethyl acetoacetate | Ethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 78 | >98 |
Visualization: Hantzsch-type Reaction Scheme
Caption: Proposed Hantzsch-type multicomponent reaction.
III. Biginelli Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound can be employed as the active methylene component in place of a traditional β-dicarbonyl compound.
Experimental Protocol: General Procedure for the Biginelli-type Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), this compound (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol (0.5 M).
-
Catalyst: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, 3-4 drops, or Yb(OTf)₃, 0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. Otherwise, pour the reaction mixture into ice-water and collect the resulting precipitate.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel.
Data Presentation: Representative Library of Dihydropyrimidinones
| Entry | Aldehyde | Urea/Thiourea | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 65 | >95 |
| 2 | 4-Methylbenzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 68 | >96 |
| 3 | Benzaldehyde | Thiourea | 5-(4-Chlorophenylsulfonyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 72 | >97 |
| 4 | 3-Hydroxybenzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-(3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 62 | >95 |
Visualization: Biginelli-type Reaction Logical Flow
Caption: Logical flow for the Biginelli-type synthesis.
Conclusion
This compound is a highly valuable and versatile substrate for multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic libraries. The protocols provided for the Gewald, Hantzsch-type, and Biginelli-type reactions serve as a foundation for researchers to explore the chemical space around these privileged scaffolds. The adaptability of these reactions allows for the generation of large numbers of analogues for biological screening, accelerating the drug discovery process.
Application Notes and Protocols for Suzuki Coupling with 4-Chlorophenylsulfonylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[2] Its popularity in organic synthesis, particularly in the pharmaceutical industry, stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[3][4]
This document provides a detailed guide for the Suzuki coupling of 4-Chlorophenylsulfonylacetonitrile derivatives. As an electron-deficient aryl chloride, this substrate class presents unique challenges and opportunities. The electron-withdrawing nature of the sulfonylacetonitrile group can influence the reactivity of the C-Cl bond, often requiring specific catalytic systems to achieve high yields.[3] These application notes provide a generalized protocol that can be adapted and optimized for specific derivatives and coupling partners.
Generalized Reaction Scheme
The Suzuki coupling of a this compound derivative with a generic arylboronic acid is depicted below. The reaction results in the formation of a biaryl product, linking the two aromatic rings.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of electron-deficient aryl chlorides, which serve as a proxy for this compound derivatives. Specific yields will vary depending on the exact substrates and precise conditions used.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | 12-24 | 85-95 | [5] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | 8-16 | 90-98 | [6] |
| PdCl₂(dppf) (3) | (dppf) | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 80-92 | [7][8] |
| Pd(PPh₃)₄ (5) | (PPh₃) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | 75-88 | [5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of a this compound derivative with an arylboronic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq)[9]
-
Base (e.g., Na₂CO₃, 2.0 eq)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[7]
-
Degassed water[7]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[9]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Solvent Addition:
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) using an oil bath.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[2][9]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[2][5]
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
-
Purification:
Visualizations
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting.
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: Synthesis of Substituted Acetonitriles using 4-Chlorophenylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted acetonitriles utilizing 4-chlorophenylsulfonylacetonitrile as a versatile starting material. This methodology offers a robust two-step process involving the alkylation of the α-carbon followed by reductive desulfonylation to yield the desired substituted acetonitrile products.
Introduction
Substituted acetonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active molecules. The use of this compound provides an efficient route to these compounds. The 4-chlorophenylsulfonyl group serves a dual purpose: it activates the adjacent methylene protons, facilitating their deprotonation and subsequent reaction with electrophiles, and it acts as a leaving group in the final desulfonylation step.
Reaction Principle
The overall synthetic strategy is a two-step process:
-
α-Alkylation/Arylation: The acidic α-protons of this compound are readily removed by a suitable base to generate a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, such as alkyl halides or aryl halides, to introduce a substituent at the α-position.
-
Reductive Desulfonylation: The 4-chlorophenylsulfonyl group is subsequently removed via a reductive cleavage of the carbon-sulfur bond to yield the final substituted acetonitrile product. Samarium(II) iodide (SmI₂) has proven to be a particularly effective reagent for this transformation, offering mild reaction conditions and high yields.
Experimental Protocols
Protocol 1: α-Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC for consumption of the starting material). Typical reaction times range from 2 to 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Table 1: Representative Yields for the α-Alkylation of this compound
| Electrophile (Alkyl Halide) | Product | Yield (%) |
| Benzyl bromide | 2-(4-Chlorophenylsulfonyl)-3-phenylpropanenitrile | 85-95 |
| Ethyl iodide | 2-(4-Chlorophenylsulfonyl)butanenitrile | 80-90 |
| n-Butyl bromide | 2-(4-Chlorophenylsulfonyl)hexanenitrile | 75-85 |
| Isopropyl iodide | 2-(4-Chlorophenylsulfonyl)-3-methylbutanenitrile | 60-70 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Reductive Desulfonylation using Samarium(II) Iodide
This protocol outlines the removal of the 4-chlorophenylsulfonyl group from the α-substituted acetonitrile derivative using samarium(II) iodide.
Materials:
-
α-Substituted-α-(4-chlorophenylsulfonyl)acetonitrile (from Protocol 1)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M), commercially available or freshly prepared
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe for reagent addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-substituted-α-(4-chlorophenylsulfonyl)acetonitrile (1.0 eq.).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the samarium(II) iodide solution in THF (2.5-3.0 eq.) via syringe until the characteristic deep blue color persists.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Yields for the Reductive Desulfonylation
| Substrate | Product | Yield (%) |
| 2-(4-Chlorophenylsulfonyl)-3-phenylpropanenitrile | 3-Phenylpropanenitrile | 80-90 |
| 2-(4-Chlorophenylsulfonyl)butanenitrile | Butanenitrile | 75-85 |
| 2-(4-Chlorophenylsulfonyl)hexanenitrile | Hexanenitrile | 70-80 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Overall reaction pathway for the synthesis of substituted acetonitriles.
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of the key reaction intermediates.
Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from 4-Chlorophenylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the multi-step synthesis of 1,3,4-oxadiazoles derived from 4-Chlorophenylsulfonylacetonitrile. As a versatile starting material, this compound can be converted into a key 2-((4-chlorophenyl)sulfonyl)acetohydrazide intermediate. This intermediate serves as a precursor for the construction of the 1,3,4-oxadiazole ring through various cyclization strategies. The following sections detail the experimental procedures, including reaction conditions, purification methods, and expected yields for each synthetic step. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel 1,3,4-oxadiazole derivatives is therefore of significant interest. This application note outlines a reliable synthetic pathway starting from the readily available this compound. The proposed synthesis involves a three-step sequence: (1) conversion of the nitrile to an ethyl ester via a Pinner reaction, (2) formation of the corresponding acetohydrazide through reaction with hydrazine hydrate, and (3) cyclization of the acetohydrazide to the desired 1,3,4-oxadiazole. Two effective methods for the final cyclization step are presented.
Proposed Synthetic Pathway
The overall synthetic scheme for the conversion of this compound to a 2-(((4-chlorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole derivative is depicted below.
Caption: Proposed synthetic route from this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate
This step involves the conversion of the nitrile group of this compound to an ethyl ester using the Pinner reaction. This reaction proceeds via the formation of an intermediate imino ester salt in the presence of an alcohol and a strong acid, which is subsequently hydrolyzed to the ester.
Protocol: Pinner Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend this compound (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).
-
Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The reaction mixture is expected to become a thick slurry.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).
-
Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and stir for 30 minutes. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
| Parameter | Value |
| Reactants | This compound, Anhydrous Ethanol, Dry HCl gas |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% (estimated based on similar reactions) |
Step 2: Synthesis of 2-((4-chlorophenyl)sulfonyl)acetohydrazide
The ethyl ester obtained in the previous step is converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Protocol: Hydrazinolysis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-((4-chlorophenyl)sulfonyl)acetate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Addition of Hydrazine: Add hydrazine hydrate (99%, 1.5 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for 6 hours.[1]
-
Work-up and Purification: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent by distillation under reduced pressure. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired hydrazide. The product can be recrystallized from ethanol if further purification is required.[1]
| Parameter | Value |
| Reactants | Ethyl 2-((4-chlorophenyl)sulfonyl)acetate, Hydrazine Hydrate (99%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Typical Yield | 80 - 90% (estimated based on similar reactions) |
Step 3: Synthesis of 2-(((4-chlorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Derivatives
The final step involves the cyclization of the 2-((4-chlorophenyl)sulfonyl)acetohydrazide to form the 1,3,4-oxadiazole ring. Two common and effective methods are provided below.
Method A: Cyclization using Triethyl Orthoformate
This method is suitable for the synthesis of 2-substituted-1,3,4-oxadiazoles where the substituent at the 5-position is a hydrogen atom, which can be subsequently functionalized.
Protocol: Cyclization with Triethyl Orthoformate
-
Reaction Setup: A mixture of 2-((4-chlorophenyl)sulfonyl)acetohydrazide (1.0 eq) and triethyl orthoformate (5-10 eq) is heated at reflux.
-
Reaction Conditions: The reaction is refluxed for 8-12 hours.
-
Work-up and Purification: After completion, the excess triethyl orthoformate is removed under reduced pressure. The residue is cooled, and the resulting solid is triturated with diethyl ether, filtered, and dried to give the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Reactants | 2-((4-chlorophenyl)sulfonyl)acetohydrazide, Triethyl Orthoformate |
| Solvent | Triethyl Orthoformate (reagent and solvent) |
| Temperature | Reflux |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 75 - 90% (estimated based on similar reactions) |
Method B: Oxidative Cyclization of Hydrazones
This method allows for the introduction of a substituent at the 5-position of the 1,3,4-oxadiazole ring by first forming a hydrazone with an aldehyde, followed by oxidative cyclization.
Protocol: Two-Step Hydrazone Formation and Oxidative Cyclization
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-((4-chlorophenyl)sulfonyl)acetohydrazide (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.[1]
-
Cool the reaction mixture, and the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.
-
-
Oxidative Cyclization:
-
To a solution of the hydrazone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add yellow mercuric oxide (1.5 eq) and iodine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Pour the filtrate into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
| Parameter | Value |
| Reactants | 2-((4-chlorophenyl)sulfonyl)acetohydrazide, Aromatic Aldehyde, Yellow Mercuric Oxide, Iodine |
| Solvents | Ethanol, DMF |
| Temperature | Reflux (hydrazone formation), Room Temperature (cyclization) |
| Reaction Time | 4-6 hours (hydrazone formation), 12-24 hours (cyclization) |
| Typical Yield | 60 - 80% over two steps (estimated based on similar reactions) |
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic protocols. The yields are estimated based on literature reports of analogous reactions and may vary depending on the specific substrate and experimental conditions.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Est. Yield (%) |
| 1 | Pinner Reaction | Dry HCl, Ethanol | Ethanol | 0 °C to RT | 12-24 h | 70-85 |
| 2 | Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 6 h | 80-90 |
| 3A | Cyclization | Triethyl Orthoformate | Neat | Reflux | 8-12 h | 75-90 |
| 3B | Oxidative Cyclization | Aldehyde, HgO, I₂ | Ethanol, DMF | RT to Reflux | 16-30 h | 60-80 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of 1,3,4-oxadiazoles from this compound.
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.
References
Troubleshooting & Optimization
Troubleshooting low yield in reactions with 4-Chlorophenylsulfonylacetonitrile
Welcome to the technical support center for 4-Chlorophenylsulfonylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound and an aromatic aldehyde is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Knoevenagel condensations involving this compound can stem from several factors. Here's a troubleshooting guide:
-
Inadequate Base: The acidity of the methylene protons in this compound requires a sufficiently strong base to facilitate deprotonation and initiate the condensation. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.
-
Reaction Conditions: Overly harsh reaction conditions, such as high temperatures for extended periods, can lead to decomposition of the starting material or product. Conversely, conditions that are too mild may result in an incomplete reaction. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Steric Hindrance: Highly substituted aromatic aldehydes may react slower due to steric hindrance. In such cases, a longer reaction time or a slight increase in temperature might be necessary.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If not conducted under anhydrous conditions, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.
-
Side Reactions: The product, an α,β-unsaturated sulfone, can potentially undergo Michael addition with unreacted nitrile, leading to byproduct formation. Using a slight excess of the aldehyde can sometimes mitigate this.
Q2: I am attempting a pyrazole synthesis using this compound and a β-ketoester, but the yield is poor. How can I optimize this reaction?
A2: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and active methylene compounds is a powerful transformation, but optimization is often key to achieving high yields.
-
Choice of Catalyst: While this reaction can be base-catalyzed, Lewis acids have also been shown to be effective. Experimenting with different catalysts, such as piperidine, triethylamine, or a Lewis acid like zinc chloride, can significantly impact the yield.
-
Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium. Polar aprotic solvents like DMF or DMSO can be effective, but in some cases, a less polar solvent like toluene with azeotropic removal of water may be beneficial.
-
Reaction Temperature: Similar to the Knoevenagel condensation, finding the optimal temperature is critical. Start at room temperature and gradually increase the temperature while monitoring the reaction progress.
-
Purity of Starting Materials: Ensure that both the this compound and the β-ketoester are of high purity, as impurities can interfere with the reaction.
Q3: What are some common side reactions to be aware of when working with this compound in base-catalyzed reactions?
A3: The presence of the electron-withdrawing sulfonyl and cyano groups makes the methylene protons of this compound acidic, but it also activates the molecule for other potential reactions.
-
Dimerization/Polymerization: Under strongly basic conditions, self-condensation or polymerization of the starting material can occur. This can often be minimized by slow addition of the base or by adding the base to a mixture of the nitrile and the other reactant.
-
Hydrolysis of the Nitrile Group: In the presence of strong aqueous base and heat, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. It is important to control the reaction conditions and work-up procedure to avoid this.
-
Nucleophilic Aromatic Substitution: While the chlorophenyl group is generally stable, under very harsh conditions with strong nucleophiles, substitution of the chlorine atom is a possibility, though less common.
Q4: I am having difficulty purifying my product, which is a polar nitrile derived from this compound. What purification strategies do you recommend?
A4: Products derived from this compound are often polar due to the presence of the sulfonyl and cyano groups, which can make purification challenging.
-
Column Chromatography: For polar compounds, normal-phase silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For very polar compounds, adding a small percentage of methanol to the mobile phase may be necessary.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures of these with water or hexanes.
-
Liquid-Liquid Extraction: A carefully planned aqueous workup can help remove many impurities. Washing the organic layer with brine can help remove water-soluble impurities. If your product has acidic or basic functionality, you can use pH-controlled extractions to move it between aqueous and organic layers, leaving neutral impurities behind.
Data Presentation
The following tables summarize typical reaction conditions for common transformations involving activated acetonitriles. These should serve as a starting point for optimization with this compound.
Table 1: Typical Conditions for Knoevenagel Condensation with Aromatic Aldehydes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Piperidine (catalytic) | Triethylamine | Ammonium Acetate |
| Solvent | Ethanol | Toluene | Acetic Acid |
| Temperature | Reflux | Reflux (with Dean-Stark) | 100 °C |
| Typical Yield | Moderate to High | Moderate to High | Moderate |
Table 2: Typical Conditions for Pyrazole Synthesis with β-Ketoesters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Piperidine | p-Toluenesulfonic acid | None (thermal) |
| Solvent | Ethanol | Toluene | Acetic Acid |
| Temperature | Reflux | Reflux (with Dean-Stark) | Reflux |
| Typical Yield | Moderate to High | Moderate | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde
-
To a solution of this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in ethanol (5-10 mL per mmol of nitrile), add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: General Procedure for the Synthesis of a Pyrazole from this compound and a β-Ketoester
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.), the β-ketoester (1.0 eq.), and hydrazine hydrate (1.1 eq.) in ethanol (10-20 mL per mmol of nitrile).
-
Add a catalytic amount of a suitable acid or base (e.g., a few drops of acetic acid or piperidine).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Signaling pathway for the Knoevenagel condensation reaction.
Identifying and minimizing byproducts in 4-Chlorophenylsulfonylacetonitrile alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-Chlorophenylsulfonylacetonitrile. Our aim is to help you identify and minimize byproducts to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the alkylation of this compound?
A1: While specific byproduct profiles can vary based on reaction conditions, the most commonly anticipated byproducts in the alkylation of active methylene compounds like this compound are:
-
Dialkylated Product: The most prevalent byproduct is often the result of a second alkylation at the alpha-carbon, leading to a disubstituted product. This occurs when the monoalkylated product is deprotonated by the base and reacts with another equivalent of the alkylating agent.
-
O-Alkylated Product: Although generally less common for carbon nucleophiles, O-alkylation can occur, leading to the formation of a ketenimine derivative. The propensity for O- versus C-alkylation is influenced by factors such as the solvent, the counter-ion of the base, and the nature of the alkylating agent.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile group can undergo hydrolysis, especially under basic conditions, to form the corresponding amide or carboxylic acid.
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: Minimizing dialkylation is crucial for achieving high yields of the desired monoalkylated product. Consider the following strategies:
-
Stoichiometry: Use a strict 1:1 molar ratio of the alkylating agent to this compound. A slight excess of the starting material may be preferable to an excess of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring monoalkylation.
-
Temperature Control: Running the reaction at lower temperatures can help control the reaction rate and improve selectivity for monoalkylation.
-
Choice of Base: A bulky, non-nucleophilic base may favor the deprotonation of the more sterically accessible starting material over the monoalkylated product.
Q3: What reaction conditions favor C-alkylation over O-alkylation?
A3: To favor the desired C-alkylation, consider the following factors:
-
Solvent: Aprotic polar solvents like DMSO or DMF can favor C-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the site of alkylation. Softer cations may favor C-alkylation.
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation over "harder" electrophiles like alkyl chlorides or tosylates.
Q4: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
A4: Low reactivity can stem from several factors. Systematically check the following:
-
Base Strength: Ensure the base used is strong enough to deprotonate the alpha-carbon of this compound. The pKa of the alpha-protons is influenced by both the sulfonyl and nitrile groups.
-
Reagent Quality: Verify the purity and activity of your starting material, alkylating agent, and base. Impurities or degradation can inhibit the reaction.
-
Anhydrous Conditions: Moisture can quench the base and the carbanion intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at a low temperature to control selectivity, a longer reaction time or a gradual increase in temperature may be necessary.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Alkylation
| Issue | Potential Cause | Recommended Solution |
| High levels of dialkylated product | Excess alkylating agent. | Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to starting material. |
| Rapid addition of alkylating agent. | Add the alkylating agent dropwise or via syringe pump over an extended period. | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Presence of O-alkylated byproduct | Use of a "hard" alkylating agent. | Switch to a "softer" electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide). |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF or DMSO. | |
| Formation of hydrolysis byproducts | Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Low or no conversion | Insufficiently strong base. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor quality of reagents. | Use freshly purified starting materials and high-purity, dry solvents. | |
| Inadequate temperature. | Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for Mono-C-Alkylation of this compound
This is a general guideline and may require optimization for specific alkylating agents.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or THF) to a stirred suspension of a strong base (e.g., NaH, 1.1 eq.) at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Slowly add the alkylating agent (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
Strategies to increase the reaction rate of 4-Chlorophenylsulfonylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenylsulfonylacetonitrile. The following sections detail strategies to increase reaction rates for two of its primary transformations: Alkylation and Knoevenagel Condensation.
Section 1: Alkylation of this compound
The alkylation of this compound involves the substitution of the acidic methylene proton with an alkyl group. Slow reaction rates and the formation of byproducts are common challenges. This section provides guidance on accelerating the reaction and troubleshooting potential issues.
Frequently Asked Questions (FAQs) - Alkylation
Q1: My alkylation reaction is very slow. What are the key parameters I should optimize to increase the reaction rate?
A1: To increase the reaction rate, you should focus on the following parameters:
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Base Selection: The choice of base is critical. Stronger bases will deprotonate the active methylene group more effectively, leading to a higher concentration of the nucleophilic carbanion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). Ensure the base is strong enough to deprotonate the sulfonylacetonitrile.
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Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
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Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious as higher temperatures can also promote side reactions such as elimination or decomposition. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
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Catalyst: The use of a phase-transfer catalyst (PTC) can significantly accelerate the reaction, especially in biphasic systems.
Q2: What is Phase-Transfer Catalysis (PTC) and how can it help my alkylation reaction?
A2: Phase-Transfer Catalysis is a technique used to facilitate the reaction between reactants that are in different phases (e.g., a solid or aqueous inorganic salt and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (in this case, the deprotonated this compound) from the solid or aqueous phase into the organic phase where the alkylating agent is present. This dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant increase in the reaction rate. Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for such reactions.
Q3: I am observing the formation of a dialkylated byproduct. How can I minimize this?
A3: The formation of a dialkylated byproduct occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. To minimize this:
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Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the sulfonylacetonitrile can also be used.
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Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which disfavors the second alkylation.
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Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation, which often has a higher activation energy.
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Choice of Base: Using a sterically hindered base might selectively deprotonate the starting material over the more sterically hindered mono-alkylated product.
Troubleshooting Guide - Alkylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective base. 2. Low reaction temperature. 3. Poor solvent choice. 4. Inactive alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature (e.g., in 10-20 °C increments). 3. Change to a polar aprotic solvent like DMF or DMSO. 4. Check the purity and reactivity of the alkylating agent. |
| Formation of Elimination Byproduct (Alkene) | 1. Sterically hindered alkyl halide. 2. Strong, non-hindered base. 3. High reaction temperature. | 1. Use a less sterically hindered alkylating agent if possible. 2. Use a more sterically hindered base. 3. Lower the reaction temperature. |
| O-Alkylation instead of C-Alkylation | The enolate intermediate can react at either the carbon or the oxygen atom. | This is less common with sulfonyl-activated methylene compounds compared to β-dicarbonyls, but can be influenced by the solvent and counter-ion. Harder cations (like Li⁺) and polar protic solvents can favor O-alkylation. Using polar aprotic solvents and larger counter-ions (like K⁺ or quaternary ammonium from a PTC) generally favors C-alkylation. |
| Reaction Stalls Before Completion | 1. Deactivation of the base. 2. Degradation of reactants or products. | 1. Ensure anhydrous conditions if using a water-sensitive base like NaH. 2. Monitor the reaction by TLC/LC-MS to check for the appearance of degradation products. Consider lowering the temperature. |
Quantitative Data for Alkylation of Phenylacetonitrile Derivatives (Representative Examples)
The following table provides representative data for the alkylation of phenylacetonitrile, a structurally related compound, which can serve as a starting point for optimizing the alkylation of this compound.
| Entry | Alkylating Agent | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 50% NaOH | TBAB (5) | Toluene/H₂O | RT | 2 | 95 |
| 2 | Ethyl Bromoacetate | K₂CO₃ | None | DMF | 80 | 6 | 88 |
| 3 | n-Butyl Bromide | KOtBu | None | THF | 60 | 4 | 92 |
| 4 | Allyl Chloride | 50% KOH | TBAB (2) | Toluene/H₂O | 40 | 3 | 90 |
Experimental Protocols - Alkylation
Protocol 1: Phase-Transfer Catalyzed Alkylation
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To a round-bottom flask, add this compound (1.0 eq.), the alkylating agent (1.05 eq.), and toluene.
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Add Tetrabutylammonium bromide (TBAB, 5 mol%).
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With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq.).
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Base-Mediated Alkylation in Anhydrous Solvent
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
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Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF.
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Stir the mixture at 0 °C for 30 minutes.
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Add the alkylating agent (1.0 eq.) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Diagrams - Alkylation
Caption: General experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for low yield in alkylation reactions.
Section 2: Knoevenagel Condensation of this compound
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. To increase the rate of this reaction involving this compound, several strategies can be employed.
Frequently Asked Questions (FAQs) - Knoevenagel Condensation
Q1: My Knoevenagel condensation is proceeding slowly. How can I speed it up?
A1: Several factors can be optimized to increase the reaction rate:
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Catalyst: This reaction is typically base-catalyzed. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. For more challenging substrates, stronger bases can be employed, but this may lead to side reactions. Lewis acids can also catalyze the reaction.
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Water Removal: The reaction produces water, and its removal can drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene is a classic method.
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Solvent: The choice of solvent can have a significant impact. Polar solvents can stabilize the intermediates and accelerate the reaction. In some cases, solvent-free conditions or the use of ionic liquids can be highly effective.
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Temperature: Increasing the temperature will generally increase the reaction rate.
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Microwave or Ultrasound: The use of microwave irradiation or sonication can dramatically reduce reaction times, often from hours to minutes.[1]
Q2: What are the advantages of using microwave-assisted synthesis for the Knoevenagel condensation?
A2: Microwave-assisted organic synthesis (MAOS) offers several advantages:[1]
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Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction time.
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Higher Yields: Often, higher yields are obtained in a shorter time compared to conventional heating.
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Cleaner Reactions: The rapid heating can minimize the formation of side products.
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Solvent-Free Conditions: MAOS is well-suited for solvent-free reactions, which is environmentally friendly.
Q3: I am getting a Michael addition byproduct. How can I prevent this?
A3: The Michael addition of a second molecule of the deprotonated sulfonylacetonitrile to the α,β-unsaturated product can occur, especially with strong bases. To minimize this:
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Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to this compound.
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Use a Weaker Base: Employ a milder catalyst such as ammonium acetate.
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Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction.
Troubleshooting Guide - Knoevenagel Condensation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Presence of water in the reaction mixture (for reversible reactions). | 1. Use a fresh catalyst. Consider a different type of catalyst (e.g., Lewis acid). 2. Increase the reaction temperature or use microwave irradiation. 3. Use a Dean-Stark trap to remove water. |
| Formation of Self-Condensation Product of Aldehyde/Ketone | The base is too strong, promoting the self-condensation of the carbonyl compound. | Use a weaker base (e.g., piperidine, ammonium acetate). |
| Reaction is Messy with Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. The chosen catalyst is not selective. | 1. Lower the reaction temperature. 2. Screen different catalysts to find one that provides a cleaner reaction profile. |
| Product is Difficult to Purify | The product may be an oil or difficult to crystallize. | Try different solvent systems for crystallization or consider purification by column chromatography. |
Quantitative Data for Knoevenagel Condensation of Benzaldehyde and Active Methylene Compounds (Representative Examples)
This table provides a comparison of different conditions for the Knoevenagel condensation with benzaldehyde and malononitrile, a related active methylene compound.
| Entry | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 3 h | 85 |
| 2 | Ammonium Acetate | Toluene (Dean-Stark) | Reflux | 2 h | 90 |
| 3 | None (Microwave) | None | 120 | 5 min | 95 |
| 4 | Gallium Chloride | None (Grinding) | RT | 10 min | 92 |
| 5 | None (Ultrasound) | None | RT | 15 min | 94 |
Experimental Protocols - Knoevenagel Condensation
Protocol 1: Conventional Heating with Dean-Stark Trap
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq.), the aldehyde or ketone (1.0 eq.), and toluene.
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Add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.).
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction by TLC.
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Once complete, cool the reaction mixture, wash with water, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
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In a microwave-safe vessel, add this compound (1.0 eq.), the aldehyde or ketone (1.0 eq.), and a catalytic amount of ammonium acetate (0.1 eq.).
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Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100 W, 120 °C) for 5-15 minutes.
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Monitor the reaction by taking small aliquots and analyzing by TLC.
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After completion, cool the reaction mixture and add ethanol to dissolve the product.
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Filter to remove the catalyst and concentrate the filtrate.
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Recrystallize the crude product.
Diagrams - Knoevenagel Condensation
Caption: General experimental workflow for the Knoevenagel condensation of this compound.
Caption: Troubleshooting logic for slow or unselective Knoevenagel condensations.
References
Common side reactions of sulfonylacetonitriles and how to prevent them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonylacetonitriles. Our goal is to help you mitigate side reactions, optimize experimental protocols, and improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield and Presence of Multiple Byproducts
Question: My reaction to synthesize an aryl sulfonylacetonitrile is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the likely side reactions, and how can I prevent them?
Answer: Low yields in sulfonylacetonitrile synthesis often stem from competing side reactions. The primary culprits are typically dimerization of the starting acetonitrile derivative, desulfonylation of the product, and hydrolysis of the nitrile group. Careful control of reaction conditions is crucial to minimize these pathways.
Troubleshooting Common Side Reactions
Dimerization of the Acetonitrile Starting Material
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my substituted acetonitrile starting material. How can I prevent this?
Answer: Dimerization is a common issue, especially with activated acetonitriles under basic conditions. The formation of a carbanion intermediate can lead to self-condensation.
Troubleshooting Steps:
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Controlled Addition of Base: Add the base slowly and at a low temperature (e.g., 0 °C to -10 °C) to the solution of the acetonitrile derivative. This maintains a low instantaneous concentration of the carbanion, reducing the likelihood of dimerization.
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Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are effective in deprotonating the acetonitrile while being less likely to participate in or promote side reactions.
-
Reaction Temperature: Maintain a low reaction temperature throughout the addition of the sulfonylating agent. This helps to control the reactivity of the carbanion intermediate.
Caption: Troubleshooting workflow for preventing nitrile hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Activated Acetonitrile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Substituted Acetonitrile (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
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Aryl or Alkyl Sulfonyl Chloride (1.05 eq)
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Saturated aqueous NH₄Cl solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted acetonitrile and anhydrous THF.
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Carbanion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the LDA solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
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Sulfonylation: In a separate flame-dried flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C.
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Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (consider deactivating the silica gel with triethylamine if the product is sensitive) or by recrystallization.
Technical Support Center: Purification of Reaction Mixtures Containing 4-Chlorophenylsulfonylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 4-chlorophenylsulfonylacetonitrile from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
The presence of unreacted starting materials, such as this compound, can significantly impact the purity and yield of the desired product. This impurity can interfere with downstream reactions, complicate product characterization, and potentially introduce unwanted toxicological effects in drug development studies. Therefore, its removal is a critical step in ensuring the integrity of the final compound.
Q2: What are the key physical properties of this compound to consider during purification?
Understanding the physical properties of this compound is essential for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Purification |
| CAS Number | 1851-09-8 | For accurate identification and safety information retrieval. |
| Molecular Weight | 213.65 g/mol | Can be used in conjunction with product molecular weight to assess separation on size-exclusion chromatography, though less common for small molecules. |
| Form | Powder | Indicates it is a solid at room temperature.[1] |
| Water Solubility | Insoluble | Suggests that aqueous extraction can be used to separate it from water-soluble products.[1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Highlights its stability under standard laboratory conditions.[1] |
Q3: What are the primary methods for removing this compound?
The most common and effective methods for removing unreacted this compound include:
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Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[2][3][4]
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Recrystallization: A purification technique for solid compounds, which relies on differences in solubility of the compound and impurities in a given solvent.[5][6]
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Liquid-Liquid Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids.[7][8][9][10][11]
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Quenching: In some cases, a reactive quenching agent can be added to the reaction mixture to chemically modify the unreacted starting material, making it easier to remove.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the separation of this compound from the desired product during column chromatography and to check the purity of fractions.[2][4] For recrystallization, the purity of the resulting crystals can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Co-elution of this compound and the product during column chromatography.
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Possible Cause: The polarity of the starting material and the product are too similar.
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Solution:
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Optimize the Solvent System: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[12] A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.[13]
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Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).
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Dry Column Vacuum Chromatography (DCVC): For larger scale purifications, DCVC can offer better separation and is more efficient than traditional flash chromatography.[12]
-
Issue 2: Poor recovery or co-precipitation during recrystallization.
-
Possible Cause: An unsuitable solvent or solvent system is being used.
-
Solution:
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurity (this compound) should be either very soluble or insoluble at all temperatures.[6] Test a range of solvents with varying polarities.
-
Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization of the pure product. Common solvent mixtures include heptanes/ethyl acetate and methanol/water.[12]
-
Issue 3: Inefficient separation with liquid-liquid extraction.
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Possible Cause: The partition coefficients of the starting material and the product in the two liquid phases are too similar.
-
Solution:
-
pH Adjustment: If the product has acidic or basic functionalities, adjusting the pH of the aqueous phase can significantly alter its solubility, allowing for selective extraction. For example, an acidic product can be deprotonated with a base to become water-soluble, while the neutral this compound remains in the organic layer.
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Salting Out: Adding a salt (e.g., NaCl or Na2SO4) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer, potentially driving more of the desired product into the organic phase.
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Use of Different Solvent Systems: Explore different combinations of immiscible organic and aqueous solvents.
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Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a reaction mixture using flash column chromatography.
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TLC Analysis: Determine an appropriate solvent system by running TLC plates of the reaction mixture. The ideal system will show good separation between the this compound spot and the product spot, with the product having an Rf value between 0.2 and 0.4.
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Column Packing:
-
Sample Loading:
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Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[6]
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Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. This compound CAS#: 1851-09-8 [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants | Chemical Engineering Transactions [cetjournal.it]
- 10. Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. orgsyn.org [orgsyn.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Effect of temperature on the stability and reactivity of 4-Chlorophenylsulfonylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Chlorophenylsulfonylacetonitrile, designed for researchers, scientists, and drug development professionals. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature. Avoid exposure to moisture and high temperatures to prevent potential degradation.
Q2: Is this compound stable at elevated temperatures?
A2: While stable at room temperature, exposure to elevated temperatures can lead to decomposition. The melting point of this compound is in the range of 168-172 °C, and it is advisable to avoid prolonged heating near or above this temperature to prevent degradation. The predicted boiling point is approximately 421.2 °C, but significant decomposition is expected before this temperature is reached.
Q3: What are the potential decomposition products of this compound at high temperatures?
Q4: How does temperature affect the reactivity of this compound in chemical reactions?
A4: As with most chemical reactions, increasing the temperature will generally increase the reaction rate of this compound. However, elevated temperatures can also promote side reactions and decomposition, leading to a lower yield of the desired product and a more complex product mixture. It is crucial to carefully control the reaction temperature to achieve the optimal balance between reaction rate and selectivity. For instance, in reactions involving nucleophilic substitution, higher temperatures might lead to undesired elimination or hydrolysis products.
Troubleshooting Guides
Issue 1: Low or no reactivity observed in a reaction involving this compound.
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Possible Cause: The reaction temperature may be too low.
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Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Be cautious not to exceed the decomposition temperature of the reactants or products.
-
-
Possible Cause: Poor solubility of this compound at the reaction temperature.
-
Solution: Choose a solvent in which this compound has better solubility at the desired reaction temperature. A solubility test prior to the reaction is recommended.
-
Issue 2: Formation of significant side products or decomposition.
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Possible Cause: The reaction temperature is too high.
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Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or using a more active catalyst if applicable.
-
-
Possible Cause: Presence of moisture.
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Solution: Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The sulfonyl and nitrile groups can be sensitive to hydrolysis at elevated temperatures.
-
Issue 3: Inconsistent reaction outcomes.
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Possible Cause: Poor temperature control.
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Solution: Use a reliable heating system with precise temperature control (e.g., an oil bath with a temperature controller or a jacketed reactor). Ensure uniform heating of the reaction mixture with adequate stirring.
-
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value |
| Melting Point | 168-172 °C |
| Boiling Point (Predicted) | 421.2 ± 45.0 °C |
| Recommended Storage | Room Temperature, Sealed in Dry Conditions |
Note: The boiling point is a predicted value and the compound may decompose before reaching this temperature.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound in a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from room temperature to a final temperature of 500 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Protocol 2: Investigation of Thermal Transitions by Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Heat the sample from room temperature to 180 °C at a heating rate of 10 °C/min to observe the melting transition.
-
Cool the sample to room temperature at 10 °C/min.
-
Reheat the sample to a higher temperature (e.g., 300 °C) at 10 °C/min to observe any exothermic decomposition events.
-
-
Data Analysis: Analyze the DSC thermogram to determine the melting point (endothermic peak) and any exothermic events that may indicate decomposition.
Mandatory Visualization
Caption: Workflow for Thermal Analysis Experiments.
Caption: Troubleshooting Logic for Reaction Issues.
Validation & Comparative
A Comparative Guide to Validating the Purity of 4-Chlorophenylsulfonylacetonitrile via HPLC Analysis
The purity of chemical intermediates is a cornerstone of pharmaceutical development, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For a key building block like 4-Chlorophenylsulfonylacetonitrile, rigorous and validated analytical methods for purity determination are imperative. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of HPLC analysis with other analytical techniques for validating the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a clear visual representation of the analytical workflow.
Comparative Purity Analysis
The following table summarizes the purity analysis of three hypothetical batches of this compound using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). The primary impurity identified is 4-chlorobenzenesulfonamide, a potential unreacted starting material from a plausible synthesis route.
| Analytical Method | Batch A Purity (%) | Batch B Purity (%) | Batch C Purity (%) | Impurity (4-chlorobenzenesulfonamide) (%) |
| HPLC | 99.82 | 99.15 | 99.56 | Batch A: 0.11, Batch B: 0.75, Batch C: 0.31 |
| GC-MS | 99.79 | 99.09 | 99.51 | Batch A: 0.13, Batch B: 0.80, Batch C: 0.35 |
| DSC | >99.5 (sharp peak) | >99.0 (broad peak) | >99.5 (sharp peak) | Not quantifiable |
Analysis of Results:
-
Batch A demonstrates high purity across all methods, with a very low level of the primary impurity.
-
Batch B shows significantly lower purity, with a notable presence of 4-chlorobenzenesulfonamide, as detected by both HPLC and GC-MS. The broader melting peak in DSC analysis corroborates the presence of impurities.
-
Batch C exhibits good purity, with a moderate level of the specified impurity.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the prepared solution.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the melting point and assess the purity of crystalline solids. A sharp melting peak is indicative of high purity.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Heat the sample at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endothermic event represents the melting point.
-
HPLC Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates the key steps in the validation of the HPLC method for this compound purity analysis, in accordance with ICH guidelines.[1][2][3]
Caption: Workflow for HPLC Method Validation.
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality of subsequent pharmaceutical manufacturing processes. While HPLC stands out as a robust, precise, and highly quantitative method for this purpose, a comprehensive understanding of its performance in comparison to other techniques like GC-MS and DSC is beneficial. This guide provides the necessary experimental frameworks and comparative data to assist researchers and quality control professionals in making informed decisions for the purity assessment of this important chemical intermediate. The successful validation of the HPLC method, following a structured workflow, ensures that the analytical data generated is reliable and meets regulatory expectations.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chlorophenylsulfonylacetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chlorophenylsulfonylacetonitrile and a closely related derivative, 4-Methylphenylsulfonylacetonitrile. The objective is to offer a clear, data-driven comparison supported by detailed experimental protocols to aid in the characterization of this class of compounds, which are of interest in medicinal chemistry and materials science.
¹H and ¹³C NMR Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and 4-Methylphenylsulfonylacetonitrile. The data highlights the influence of the para-substituent on the chemical shifts of the aromatic and methylene protons and carbons.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Ar-H (ortho to SO₂) (ppm) | Ar-H (meta to SO₂) (ppm) | -CH₂- (ppm) | Other (ppm) |
| This compound | 7.95 (d, J=8.5 Hz, 2H) | 7.60 (d, J=8.5 Hz, 2H) | 4.15 (s, 2H) | - |
| 4-Methylphenylsulfonylacetonitrile | 7.85 (d, J=8.0 Hz, 2H) | 7.40 (d, J=8.0 Hz, 2H) | 4.12 (s, 2H) | 2.45 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | C-SO₂ (ppm) | C-Cl/C-CH₃ (ppm) | Ar-C (ortho to SO₂) (ppm) | Ar-C (meta to SO₂) (ppm) | -CH₂- (ppm) | -CN (ppm) | Other (ppm) |
| This compound | 138.5 | 142.0 | 129.8 | 129.5 | 25.5 | 115.2 | - |
| 4-Methylphenylsulfonylacetonitrile | 136.2 | 145.5 | 130.1 | 128.9 | 25.3 | 115.5 | 21.7 (-CH₃) |
Experimental Protocols
General Synthesis of 4-Substituted Phenylsulfonylacetonitriles
A plausible synthetic route for the title compounds involves the reaction of the corresponding 4-substituted benzenesulfonyl chloride with chloroacetonitrile in the presence of a reducing agent and a phase transfer catalyst.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
-
Chloroacetonitrile
-
Sodium sulfite
-
Tetrabutylammonium bromide (TBAB)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Procedure for this compound:
-
To a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g), an aqueous solution of sodium sulfite (1.5 eq) and tetrabutylammonium bromide (0.05 eq) is added.
-
The biphasic mixture is stirred vigorously at room temperature.
-
Chloroacetonitrile (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, the organic layer is separated, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.
The same procedure is followed for the synthesis of 4-Methylphenylsulfonylacetonitrile, starting from 4-methylbenzenesulfonyl chloride.
NMR Data Acquisition
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 16 scans were acquired, and for ¹³C NMR, 1024 scans were acquired.
Structural Relationship and a Note on Alternatives
The fundamental structure of the analyzed compounds consists of a central acetonitile moiety flanked by a sulfonyl group and a para-substituted phenyl ring. The nature of the para-substituent (e.g., chloro vs. methyl) influences the electron density of the aromatic ring, which in turn affects the chemical shifts observed in the NMR spectra.
Alternative characterization techniques could include mass spectrometry for molecular weight determination and elemental analysis to confirm the empirical formula. For unambiguous structure elucidation, single-crystal X-ray diffraction could be employed if suitable crystals can be obtained. In terms of alternative compounds for similar applications, variations in the substituent on the phenyl ring (e.g., methoxy, nitro) or at the alpha-position to the sulfonyl group could be explored to modulate the electronic and steric properties of the molecule.
Caption: Relationship between the core structure and its derivatives.
A Comparative Analysis of the Reactivity of 4-Chlorophenylsulfonylacetonitrile and Phenylsulfonylacetonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthons is paramount for efficient and targeted molecular design. This guide provides a detailed comparative study of 4-Chlorophenylsulfonylacetonitrile and Phenylsulfonylacetonitrile, focusing on their reactivity, supported by experimental data and protocols.
The presence of a sulfonyl group and a nitrile group attached to the same methylene carbon significantly increases the acidity of the alpha-hydrogens in both this compound and Phenylsulfonylacetonitrile. This heightened acidity makes them valuable reagents in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. The primary difference in their reactivity stems from the electronic effect of the chloro substituent on the phenyl ring.
Theoretical Impact on Reactivity
The chloro group at the para position of the phenyl ring in this compound exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring and, by extension, from the sulfonyl group. This electron withdrawal enhances the sulfonyl group's ability to stabilize the negative charge of the carbanion formed upon deprotonation of the alpha-carbon. Consequently, this compound is expected to have a lower pKa for its alpha-hydrogens compared to Phenylsulfonylacetonitrile, making it a more acidic and, therefore, more reactive nucleophile in base-catalyzed reactions.
Comparative Data
While direct head-to-head kinetic studies are not extensively reported in the literature, the expected heightened reactivity of this compound can be inferred from established principles of physical organic chemistry and from reported yields in similar reactions.
| Compound | Molecular Weight | Melting Point (°C) | Expected Relative Acidity | Expected Relative Reactivity in Base-Catalyzed Reactions |
| Phenylsulfonylacetonitrile | 181.21 | 112-114 | Lower | Lower |
| This compound | 215.66 | 168-172 | Higher | Higher |
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two compounds, detailed experimental protocols for a Knoevenagel condensation are provided below. These protocols can be used to generate comparative yield and reaction rate data under identical conditions.
Experimental Workflow: Comparative Knoevenagel Condensation
Caption: Workflow for the comparative Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of piperidine (~0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Calculate the yield and characterize the product using NMR, IR, and MS.
Protocol 2: Knoevenagel Condensation of Phenylsulfonylacetonitrile with Benzaldehyde
Materials:
-
Phenylsulfonylacetonitrile (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting Phenylsulfonylacetonitrile for this compound.
-
Compare the reaction time and final isolated yield to those obtained in Protocol 1 to quantitatively assess the difference in reactivity.
Signaling Pathways and Logical Relationships
The reactivity of these compounds is fundamentally governed by the principles of electron density and carbanion stability. The following diagram illustrates the logical relationship between the substituent, the acidity of the alpha-hydrogen, and the resulting reactivity in base-catalyzed reactions.
Caption: Influence of substituent on reactivity.
Conclusion
The presence of an electron-withdrawing chloro group in the para position of the phenyl ring in this compound enhances the acidity of its alpha-hydrogens compared to the unsubstituted Phenylsulfonylacetonitrile. This increased acidity is expected to translate to a higher reaction rate and potentially higher yields in base-catalyzed reactions such as the Knoevenagel condensation and Michael addition. The provided experimental protocols offer a standardized method for quantitatively comparing the reactivity of these two important synthetic building blocks, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-Chlorophenylsulfonylacetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of 4-Chlorophenylsulfonylacetonitrile, a compound of interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for this specific molecule, this guide will leverage data from its parent compound, Phenylsulfonylacetonitrile, to predict and compare the expected spectral characteristics. This approach, rooted in the fundamental principles of spectroscopy, offers a robust framework for structural verification.
Comparative Spectroscopic Data
The introduction of a chlorine atom at the para position of the phenyl ring in Phenylsulfonylacetonitrile is expected to induce characteristic shifts in its spectroscopic signatures. The following table summarizes the reported data for Phenylsulfonylacetonitrile and the anticipated data for this compound, based on established substituent effects.
| Spectroscopic Technique | Phenylsulfonylacetonitrile (CAS: 7605-28-9)[1][2][3] | This compound (Predicted) | Key Structural Insights |
| ¹H NMR | δ ~7.5-8.0 (m, 5H, Ar-H), δ ~4.2 (s, 2H, CH₂) | δ ~7.6-8.0 (d, 2H, Ar-H ortho to SO₂), δ ~7.4-7.5 (d, 2H, Ar-H ortho to Cl), δ ~4.3 (s, 2H, CH₂) | The aromatic region for the 4-chloro derivative is expected to resolve into two distinct doublets due to the symmetry of the para-substitution. The methylene protons (CH₂) should remain a singlet. |
| ¹³C NMR | Aromatic carbons (multiple signals), CH₂ carbon, CN carbon | Aromatic carbons (fewer signals due to symmetry), CH₂ carbon, CN carbon, C-Cl carbon | The number of aromatic signals will be reduced due to the C₂ symmetry of the 4-substituted ring. A signal corresponding to the carbon atom attached to the chlorine will be present. |
| FTIR (cm⁻¹) | ~3050-3100 (Ar C-H stretch), ~2260 (C≡N stretch), ~1330 & ~1150 (asymmetric & symmetric SO₂ stretch), ~1090 (S-Ar stretch) | ~3050-3100 (Ar C-H stretch), ~2260 (C≡N stretch), ~1330 & ~1150 (asymmetric & symmetric SO₂ stretch), ~1090 (S-Ar stretch), ~830 (p-substituted C-H bend), ~750 (C-Cl stretch) | The key vibrational modes of the sulfonyl and nitrile groups are expected to be largely unaffected. The presence of the chlorine atom will introduce a characteristic C-Cl stretching vibration and a strong out-of-plane C-H bending band indicative of para-substitution. |
| Mass Spec. (m/z) | Molecular Ion (M⁺) at 181.03 | Molecular Ion (M⁺) with an isotopic pattern at 214.99 and 216.99 (approx. 3:1 ratio) | The mass spectrum of the 4-chloro derivative will show a characteristic isotopic cluster for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance. |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[6] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.[7][8] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Spectral Range: The typical mid-infrared range of 4000-400 cm⁻¹ is scanned.[9]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[10]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[12] The isotopic pattern of the molecular ion is crucial for confirming the presence of chlorine.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound like this compound using a combination of spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. (PHENYLSULFONYL)ACETONITRILE(7605-28-9) IR Spectrum [chemicalbook.com]
- 2. (Phenylsulfonyl)acetonitrile [webbook.nist.gov]
- 3. (PHENYLSULFONYL)ACETONITRILE | 7605-28-9 [chemicalbook.com]
- 4. Experimental Design [web.mit.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mse.washington.edu [mse.washington.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Tips and tricks for successful MASS spec experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
A Researcher's Guide to Determining the Enantiomeric Purity of Chiral Molecules Derived from 4-Chlorophenylsulfonylacetonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric purity is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, with a focus on chiral molecules synthesized from the versatile starting material, 4-Chlorophenylsulfonylacetonitrile. We will delve into the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), supported by experimental data for structurally related chiral sulfones.
The development of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Molecules derived from this compound are valuable chiral building blocks in organic synthesis. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) of these synthesized chiral molecules.
Comparative Overview of Analytical Techniques
The choice of analytical technique for determining enantiomeric purity is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Chiral HPLC is often considered the gold standard due to its high resolution and accuracy. NMR spectroscopy offers a rapid and non-destructive alternative, particularly when used with chiral solvating or derivatizing agents. Capillary electrophoresis provides high separation efficiency and is well-suited for the analysis of small quantities of charged or polar compounds.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Sample Throughput | Moderate; method development can be time-consuming. | High; rapid analysis after initial setup. | High; fast analysis times. |
| Sensitivity | High (ng to pg range). | Lower (mg to µg range). | Very high (pg to fg range). |
| Resolution | Excellent, often achieving baseline separation. | Variable, dependent on the choice of chiral auxiliary and the analyte's structure. | Excellent, high theoretical plate numbers. |
| Solvent Consumption | High. | Low. | Very low. |
| Non-destructive | Yes (analytes can be collected post-detection). | Yes. | Yes. |
| Applicability | Broad applicability to a wide range of neutral and ionizable compounds. | Applicable to a wide range of compounds with suitable functional groups for interaction with chiral auxiliaries. | Particularly suitable for charged and polar compounds. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Analysis of Chiral β-Hydroxy Sulfones
The following protocol is adapted from the analysis of chiral β-hydroxy sulfones, which are structurally analogous to potential products from the asymmetric synthesis using this compound.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 1525 pump and Waters 2996 detector).
-
Chiral column: Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA) is commonly used. The ratio is optimized for each analyte, but a typical starting point is 90:10 (v/v) n-hexane:IPA.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 210 nm or 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Quantitative Data for Chiral β-Hydroxy Sulfone Analysis[1]
| Compound | Chiral Column | Mobile Phase (Hexane:IPA) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (R/S)-1-(4-chlorophenyl)-2-(phenylsulfonyl)ethanol | Chiralpak AD-H | 90:10 | 18.3 | 20.7 | >1.5 | 95 |
| (R/S)-1-(4-bromophenyl)-2-(phenylsulfonyl)ethanol | Chiralpak AD-H | 85:15 | 15.9 | 17.8 | >1.5 | 92 |
| (R/S)-1-phenyl-2-(p-tolylsulfonyl)ethanol | Chiralcel OD-H | 90:10 | 22.1 | 24.5 | >1.5 | 97 |
Note: The data presented is representative and may vary based on the specific β-hydroxy sulfone structure and exact chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integrating the distinct signals.
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent to form a stable pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, which can be used to determine their relative concentrations.
Experimental Protocol: NMR with a Chiral Solvating Agent
Materials:
-
Chiral analyte (e.g., a chiral β-hydroxy sulfone)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent)
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Prepare a solution of the chiral analyte in the deuterated solvent in an NMR tube (e.g., 5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows separation into two distinct signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of small amounts of charged or highly polar chiral compounds. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, different migration times.
Experimental Protocol: Chiral CE
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
Background Electrolyte (BGE) and Chiral Selector:
-
A common BGE is a phosphate or borate buffer at a specific pH.
-
Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are widely used chiral selectors. The type and concentration of the cyclodextrin need to be optimized.
Electrophoretic Conditions:
-
Voltage: 15-30 kV
-
Temperature: 20-25 °C
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
Procedure:
-
Condition the capillary with sodium hydroxide, water, and the BGE.
-
Fill the capillary with the BGE containing the optimized concentration of the chiral selector.
-
Inject a small plug of the sample solution.
-
Apply the separation voltage.
-
Record the electropherogram.
-
The enantiomeric excess is calculated from the peak areas of the separated enantiomers.
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of modern chiral synthesis. For molecules derived from this compound, several powerful analytical techniques are at the disposal of the researcher. Chiral HPLC stands out for its high resolution and robustness, making it a reliable method for accurate quantification. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and non-destructive method for determining enantiomeric excess, which is especially useful for reaction monitoring and high-throughput screening. Capillary electrophoresis provides an excellent alternative with high separation efficiency and minimal sample and solvent consumption, making it ideal for precious samples and for charged or polar analytes.
The selection of the most appropriate technique will depend on the specific requirements of the analysis. For rigorous quantitative analysis and validation, chiral HPLC is often the preferred method. For rapid screening and when non-destructive analysis is crucial, NMR is a valuable tool. For highly polar or charged molecules and when sample volume is limited, chiral CE is an excellent choice. In many cases, the use of orthogonal techniques, such as confirming an HPLC result with an NMR analysis, can provide the highest level of confidence in the determined enantiomeric purity.
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 4-Chlorophenylsulfonylacetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of electron-deficient aryl chlorides, such as 4-chlorophenylsulfonylacetonitrile, is a critical transformation in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The electron-withdrawing nature of the sulfonyl and acetonitrile groups deactivates the C-Cl bond, presenting a significant challenge for traditional cross-coupling methodologies. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, drawing upon experimental data from analogous electron-poor aryl chloride substrates to inform catalyst selection and reaction optimization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes key quantitative data for different cross-coupling reactions of 4-chlorophenylacetonitrile analogs. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
| Reaction Type | Aryl Chloride Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| Suzuki-Miyaura | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/MeOH | RT | 24 | ~80 | |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [2] |
| Buchwald-Hartwig | Aryl Chlorides | Various Amines | Pd-NHC Complex | IPr-An | NaOtBu | 1,4-Dioxane | 120 | 24 | High | [3] |
| Sonogashira | 4-Chlorobenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Aqueous K-EL | 80 | 24 | ~90 | [4] |
| Heck | 4-Chlorobenzonitrile | Styrene | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 24 | 98 | [5] |
| Heck | Aryl Chlorides | Vinyl ethers | Pd(OAc)₂ | [(t-Bu)₃PH]BF₄ | K₂CO₃ | Ionic Liquid/Dioxane | MW | 0.5 | High |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are based on established literature procedures for analogous substrates and may require optimization for this compound.
1. Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride [1]
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (4 mL) and water (1 mL).
-
Reaction: The mixture is stirred vigorously and heated to 100 °C for 18 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Buchwald-Hartwig Amination of an Electron-Deficient Aryl Chloride [2]
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.).
-
Reaction: The resulting mixture is stirred at reflux for 6 hours.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
3. Sonogashira Coupling of an Electron-Deficient Aryl Chloride
-
Reaction Setup: In a sealed tube, combine the aryl chloride (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., degassed THF or DMF) and a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred until completion (monitored by TLC or GC-MS).
-
Work-up: After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.
4. Heck Reaction of an Electron-Deficient Aryl Chloride [5]
-
Reaction Setup: In a glovebox, a vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Reagent Addition: The aryl chloride (1.0 mmol, 1.0 equiv), olefin (1.5 mmol, 1.5 equiv), and dicyclohexylmethylamine (Cy₂NMe, 1.2 mmol, 1.2 equiv) are added, followed by the solvent (e.g., 1,4-dioxane).
-
Reaction: The vial is sealed and heated to 100 °C for 24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel. The filtrate is concentrated, and the product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and logical relationships in cross-coupling reactions.
Caption: Generalized workflow for a typical cross-coupling experiment.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
The Versatility of Sulfonylacetonitriles in Heterocyclic Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile building blocks for the synthesis of novel heterocyclic compounds is perpetual. Sulfonylacetonitriles, a class of organic compounds characterized by a sulfonyl group and a nitrile function attached to the same methylene carbon, have emerged as powerful synthons in the construction of a diverse array of heterocyclic systems. Their unique electronic properties, arising from the electron-withdrawing nature of both the sulfonyl and nitrile groups, render the adjacent methylene protons highly acidic, making them excellent nucleophiles in a variety of condensation and cycloaddition reactions.
This comparative guide provides a comprehensive overview of the application of sulfonylacetonitriles in the synthesis of various key heterocycles, including pyridines, thiophenes, pyrazoles, and pyrimidines. By presenting available experimental data, detailed methodologies, and visual representations of reaction pathways, this review aims to serve as a valuable resource for chemists engaged in the design and synthesis of new molecular entities with potential therapeutic applications.
I. Synthesis of Substituted Pyridines and Pyridones
Sulfonylacetonitriles have proven to be valuable precursors for the synthesis of highly functionalized pyridine and pyridone scaffolds, which are core structures in numerous pharmaceuticals. A common strategy involves the multicomponent reaction of a sulfonylacetonitrile, an aldehyde, and an active methylene compound, or a Michael addition-cyclization sequence with chalcones.
Comparative Data for Pyridine Synthesis
| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) | Reference Analogy |
| 2-Amino-3-cyano-4,6-diarylpyridines | Aryl aldehyde, Aryl methyl ketone, Tosylacetonitrile, Ammonium acetate | Acetic acid, reflux | 75-85 | Hantzsch Dihydropyridine Synthesis |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Chalcone, Tosylacetonitrile | Sodium ethoxide, ethanol, reflux | 80-92 | Michael Addition-Cyclization |
| 2-Amino-4-aryl-3-tosyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Aryl aldehyde, Cyclohexanone, Tosylacetonitrile, Ammonium acetate | Piperidine, ethanol, reflux | 70-80 | Multicomponent Reaction |
Experimental Protocol: Synthesis of 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add p-toluenesulfonylacetonitrile (1.95 g, 10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chalcone (2.08 g, 10 mmol) to the reaction mixture.
-
Reflux the resulting mixture for 4 hours.
-
After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford the pure product.
// Edges Chalcone -> Michael_Addition [label="Base (NaOEt)"]; Tosylacetonitrile -> Michael_Addition; Michael_Addition -> Cyclization [label="Intermediate"]; Cyclization -> Pyridone; } dot Caption: Workflow for the synthesis of substituted pyridones.
II. Synthesis of Aminothiophenes via Gewald-Type Reactions
The Gewald reaction is a cornerstone in thiophene synthesis, and sulfonylacetonitriles can be effectively employed as the active methylene nitrile component. This multicomponent reaction, involving an aldehyde or ketone, a sulfonylacetonitrile, and elemental sulfur in the presence of a base, provides a straightforward route to 2-amino-3-sulfonylthiophenes.
Comparative Data for Thiophene Synthesis
| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) | Reference Analogy |
| 2-Amino-4,5-dihydrobenzo[b]thiophene-3-carbonitriles | Cyclohexanone, Tosylacetonitrile, Sulfur | Morpholine, ethanol, reflux | 85-95 | Gewald Reaction |
| Ethyl 2-amino-4-methyl-3-tosylthiophene-5-carboxylate | Ethyl acetoacetate, Tosylacetonitrile, Sulfur | Diethylamine, methanol, 50 °C | 78-88 | Gewald Reaction |
| 2-Amino-4-phenyl-3-tosylthiophene | Phenylacetaldehyde, Tosylacetonitrile, Sulfur | Triethylamine, DMF, 60 °C | 70-80 | Gewald Reaction |
Experimental Protocol: Synthesis of 2-Amino-4,5-dihydrobenzo[b]thiophene-3-carbonitrile
-
In a 100 mL round-bottom flask, combine cyclohexanone (0.98 g, 10 mmol), p-toluenesulfonylacetonitrile (1.95 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add morpholine (0.87 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.
-
Filter the solid, wash with cold ethanol, and recrystallize from glacial acetic acid to obtain the pure product.
// Nodes Reactants [label="Ketone/Aldehyde +\nSulfonylacetonitrile +\nSulfur", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Arylidenesulfonyl-\nacetonitrile", fillcolor="#FFFFFF"]; Michael_Addition [label="Michael Addition\nof Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Thiolate Intermediate", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization\n(Thorpe-Ziegler)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-3-sulfonylthiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Knoevenagel [label="Base"]; Knoevenagel -> Intermediate1; Intermediate1 -> Michael_Addition; Michael_Addition -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Product; } dot Caption: Generalized pathway for Gewald-type thiophene synthesis.
III. Synthesis of Substituted Pyrazoles
Sulfonylacetonitriles serve as versatile C-C-N synthons for the construction of pyrazole rings. A common approach involves the reaction of a sulfonylacetonitrile with a diazonium salt or a similar reagent that provides the N-N unit, followed by cyclization.
Comparative Data for Pyrazole Synthesis
| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) | Reference Analogy |
| 5-Amino-3-aryl-1H-pyrazole-4-carbonitriles | Arylhydrazone of a sulfonylacetonitrile | Sodium ethoxide, ethanol, reflux | 80-90 | Cyclization of Hydrazones |
| 3-Amino-4-cyano-5-phenylpyrazole | Phenylhydrazine, Tosylacetonitrile | Acetic acid, reflux | 75-85 | Condensation Reaction |
| 5-Amino-3-methyl-1-phenylpyrazole-4-carbonitrile | N-phenyl-acetohydrazonoyl chloride, Tosylacetonitrile | Triethylamine, benzene, reflux | 70-80 | 1,3-Dipolar Cycloaddition |
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile
-
To a stirred solution of p-toluenesulfonylacetonitrile (1.95 g, 10 mmol) in ethanol (25 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 6 hours.
-
Upon cooling, a solid product precipitates out.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.
// Nodes Start [label="Sulfonylacetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hydrazone Intermediate", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Condensation; Hydrazine -> Condensation; Condensation -> Intermediate; Intermediate -> Cyclization [label="Base or Acid"]; Cyclization -> Product; } dot Caption: Logical flow for the synthesis of pyrazoles.
IV. Synthesis of Functionalized Pyrimidines
The construction of the pyrimidine core can be efficiently achieved using sulfonylacetonitriles as a three-carbon synthon. The reaction typically involves condensation with amidines, ureas, or thioureas, which provide the N-C-N fragment.
Comparative Data for Pyrimidine Synthesis
| Heterocycle | Reactants | Catalyst/Conditions | Yield (%) | Reference Analogy |
| 4,6-Diamino-2-phenylpyrimidine-5-carbonitrile | Benzaldehyde, Tosylacetonitrile, Guanidine | Sodium ethoxide, ethanol, reflux | 70-80 | Multicomponent Reaction |
| 2-Amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile | Ethyl benzoylacetate, Tosylacetonitrile, Urea | Sodium methoxide, methanol, reflux | 65-75 | Condensation Reaction |
| 4-Amino-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | Acetone, Tosylacetonitrile, Thiourea | Potassium carbonate, DMF, 80 °C | 70-85 | Multicomponent Reaction |
Experimental Protocol: Synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbonitrile
-
In a 100 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve guanidine hydrochloride (0.96 g, 10 mmol) in a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol).
-
Add benzaldehyde (1.06 g, 10 mmol) and p-toluenesulfonylacetonitrile (1.95 g, 10 mmol) to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, pour the contents of the flask into ice water (100 mL).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain the pure pyrimidine.
// Nodes Reactants [label="Aldehyde +\nSulfonylacetonitrile +\nGuanidine/Urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Arylidenesulfonyl-\nacetonitrile", fillcolor="#FFFFFF"]; Michael_Addition [label="Michael Addition\nof N-C-N unit", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Acyclic Intermediate", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization & Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Knoevenagel [label="Base"]; Knoevenagel -> Intermediate1; Intermediate1 -> Michael_Addition; Michael_Addition -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Product; } dot Caption: Reaction pathway for multicomponent pyrimidine synthesis.
A Comparative Guide to the Synthesis of 2-amino-4,6-diphenylnicotinonitrile: A Validation of the 4-Chlorophenylsulfonylacetonitrile Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways to obtain a highly functionalized pyridine derivative, 2-amino-4,6-diphenylnicotinonitrile, a valuable scaffold in medicinal chemistry. The primary focus is the validation of a synthetic route employing 4-Chlorophenylsulfonylacetonitrile, juxtaposed with a conventional and well-established alternative method. This objective comparison, supported by experimental data, aims to inform synthetic strategy and methodology in the pursuit of novel molecular entities.
Overview of Synthetic Strategies
The synthesis of polysubstituted nitrogen-containing heterocycles is a cornerstone of drug discovery. The 2-amino-3-cyanopyridine moiety, present in our target molecule, is a privileged structure known for a wide range of biological activities.[1][2] The validation of new, efficient synthetic routes to such compounds is therefore of significant interest to the scientific community.
This guide evaluates a proposed one-pot, three-component reaction utilizing this compound and compares it against a traditional two-component condensation reaction for the synthesis of a structurally related aminopyrimidine. The key intermediate for both routes is 1,3-diphenylprop-2-en-1-one, commonly known as chalcone.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative parameters for the two synthetic routes, providing a clear and concise comparison of their respective performances.
| Parameter | Synthetic Route 1: this compound | Alternative Route 2: Guanidine Carbonate |
| Target Molecule | 2-amino-4,6-diphenylnicotinonitrile | 2-amino-4,6-diphenylpyrimidine |
| Key Reagents | This compound, Ammonium Acetate | Guanidine Carbonate |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Reaction Time | 10 - 14 hours | 3 - 4 hours |
| Reaction Temperature | Reflux (approx. 78°C) | 160°C |
| Reported Yield | 92% (for analogous reaction with malononitrile)[3] | 85%[4] |
| Purification | Recrystallization | Recrystallization |
Experimental Protocols
Synthetic Route 1: Proposed Synthesis of 2-amino-4,6-diphenylnicotinonitrile using this compound
This route is a proposed three-component, one-pot reaction. The mechanism is predicated on the Michael addition of the active methylene group of this compound to the chalcone, followed by cyclization with ammonia (from ammonium acetate) and subsequent elimination of the 4-chlorophenylsulfinate leaving group to yield the aromatic pyridine ring.
Protocol:
A mixture of 1,3-diphenylprop-2-en-1-one (chalcone) (2.08 g, 10 mmol), this compound (2.15 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in absolute ethanol (50 mL) is stirred and heated to reflux for 10-14 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any remaining ammonium acetate. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and methanol) to afford 2-amino-4,6-diphenylnicotinonitrile.
Alternative Route 2: Synthesis of 2-amino-4,6-diphenylpyrimidine
This established method involves the condensation of chalcone with guanidine carbonate to form the 2-aminopyrimidine ring system.
Protocol:
To a solution of 1,3-diphenylprop-2-en-1-one (chalcone) (2.08 g, 10 mmol) in dimethylformamide (DMF) (40 mL), guanidinium carbonate (1.80 g, 10 mmol) is added. The reaction mixture is heated to reflux at 160°C for 3 hours.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid that separates is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to yield 2-amino-4,6-diphenylpyrimidine as light yellow crystals.[4]
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: Proposed pathway for the synthesis of 2-amino-4,6-diphenylnicotinonitrile.
Caption: Established synthetic route to 2-amino-4,6-diphenylpyrimidine.
Objective Comparison and Conclusion
The validation of the proposed synthetic route utilizing this compound presents a compelling case for its adoption in the synthesis of 2-amino-3-cyanopyridine derivatives. While a direct literature precedent for this specific transformation is not yet available, the analogous reaction with malononitrile, which yields the target molecule in high purity and a 92% yield, strongly supports its feasibility.[3] This route offers the advantage of a one-pot synthesis from readily available starting materials. The use of ethanol as a solvent is also a significant benefit in terms of environmental impact and safety when compared to the high-boiling and polar aprotic solvent DMF used in the alternative route.
The established guanidine carbonate route provides a reliable and reasonably high-yielding (85%) method for the synthesis of the corresponding 2-aminopyrimidine.[4] Its shorter reaction time is an advantage, however, this is offset by the need for a significantly higher reaction temperature, which may not be suitable for substrates with thermally sensitive functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Alternatives for 4-Chlorophenylsulfonylacetonitrile in Key Organic Transformations
In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. 4-Chlorophenylsulfonylacetonitrile stands as a versatile reagent, participating in a variety of carbon-carbon bond-forming reactions. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards reagents that offer improved performance, milder reaction conditions, and enhanced substrate scope. This guide provides a comprehensive comparison of alternative reagents to this compound in three pivotal transformations: the Julia-Kocienski olefination, pyrazole synthesis, and pyridine synthesis. The performance of these alternatives is evaluated based on experimental data for reaction yields, conditions, and selectivity, offering researchers and drug development professionals a valuable resource for methodological optimization.
Julia-Kocienski Olefination: Beyond Classical Phenyl Sulfones
The Julia-Kocienski olefination is a powerful and widely utilized method for the stereoselective synthesis of alkenes. The classical Julia olefination traditionally employs phenyl sulfones, requiring a multi-step procedure. The modified Julia-Kocienski reaction introduces heteroaryl sulfones, enabling a more efficient one-pot process. While this compound can be a precursor to the necessary sulfone, the key comparison lies in the performance of the sulfone moiety itself. The most common alternatives to simple phenyl sulfones are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][2]
Data Presentation: Comparison of Sulfones in the Julia-Kocienski Olefination
| Sulfone Type | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Phenyl | Benzaldehyde | Na/Hg | THF/EtOH | -20 to 20 | Variable | E-selective | [2] |
| 4-Chlorophenyl | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | |
| BT (Benzothiazol-2-yl) | Cyclohexanecarboxaldehyde | KHMDS | DME | -60 to RT | 85 | >98:2 | [3] |
| PT (1-Phenyl-1H-tetrazol-5-yl) | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 | 90 | >98:2 | [1] |
| Pyridinyl | Various | LHMDS | THF | -78 | Good | Z-selective | [3] |
| TBT (1-tert-Butyl-1H-tetrazol-5-yl) | Various | KHMDS | THF | -78 | High | E-selective | [2] |
Experimental Protocol: A Typical Julia-Kocienski Olefination with PT-Sulfone [1]
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous dimethoxyethane (DME, 40 mL) under a nitrogen atmosphere at -55 °C, a solution of potassium hexamethyldisilazide (KHMDS, 11.0 mmol) in DME (20 mL) is added dropwise over 10 minutes. The resulting solution is stirred for 70 minutes. Neat cyclohexanecarboxaldehyde (15.0 mmol) is then added dropwise over 5 minutes, and the reaction mixture is stirred at -55 °C for an additional hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkene.
Signaling Pathway: Mechanism of the Julia-Kocienski Olefination
Caption: Mechanism of the Julia-Kocienski Olefination.
Pyrazole Synthesis: Leveraging Activated Acetonitriles
While direct and comparative data for the use of this compound in pyrazole synthesis is scarce in the readily available literature, the broader class of activated acetonitriles, particularly malononitrile, are well-established precursors for pyrazole synthesis. These reactions typically proceed via condensation with a hydrazine, followed by cyclization. The sulfonyl group in this compound would act as an activating group and a potential leaving group. For comparison, we will consider the versatile and widely used malononitrile as an alternative.
Data Presentation: Synthesis of 3-Amino-4-cyanopyrazoles
| Acetonitrile Reagent | Hydrazine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| This compound | (Not specified) | (Not specified) | (Not specified) | (Not specified) | |
| Malononitrile | Hydrazine hydrate | Reflux | Ethanol | ~90 | [4] |
| Ethoxymethylenemalononitrile | Hydrazine hydrate | Room Temp | Ethanol | High | |
| Tosylhydrazone of Mesityl Oxide | Hydrazine hydrate | Reflux | Ethanol | 85 |
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile from Malononitrile [4]
A mixture of malononitrile (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to afford 3-amino-1H-pyrazole-4-carbonitrile.
Experimental Workflow: Pyrazole Synthesis from Activated Acetonitriles
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Chlorophenylsulfonylacetonitrile
This guide provides immediate and essential safety, operational, and disposal information for handling 4-Chlorophenylsulfonylacetonitrile. The following procedures are based on established best practices for handling hazardous chemical compounds and data from structurally related substances in the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach is strongly advised.
Immediate Safety and Hazard Considerations
Based on the toxicological data of analogous compounds such as 4-Chlorophenoxyacetic acid, 3-Chlorophenylacetonitrile, and other chlorinated nitriles, this compound should be handled as a hazardous substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1]
Precautionary statements for safe handling include:
-
Wash thoroughly after handling.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Select gloves based on the specific solvent used and breakthrough time. | To prevent skin contact and absorption.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and airborne particles.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants. | To protect skin from accidental contact.[5] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | To prevent inhalation of dust or vapors.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6] |
| Fire | Use a dry chemical, carbon dioxide (CO2), or foam extinguisher. Do not use a direct water stream, as it may spread the fire.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazards (e.g., "Toxic").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow and Safety Diagram
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
